molecular formula C20H19NO6 B6500493 ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate CAS No. 847406-44-4

ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate

Cat. No.: B6500493
CAS No.: 847406-44-4
M. Wt: 369.4 g/mol
InChI Key: DRIRYUXQIWFIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a 2-(4-methoxyphenoxy)acetamido moiety. The 4-methoxyphenoxy group in this compound may enhance solubility and bioavailability compared to non-polar substituents, while the acetamido linkage could influence intermolecular interactions, such as hydrogen bonding, critical for biological activity . Structural studies of analogous benzofuran derivatives often employ X-ray crystallography, with programs like SHELX being pivotal for refinement and analysis .

Properties

IUPAC Name

ethyl 3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)27-19)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIRYUXQIWFIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Ethyl Bromoacetate

A widely adopted method involves the reaction of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate under basic conditions. For example, Kowalewska et al. demonstrated that sodium phenolate derivatives react with ethyl bromoacetate in acetone to form ethyl benzofuran-2-carboxylates. This method typically achieves yields of 68–85% when optimized with anhydrous conditions.

Key Reaction Conditions:

  • Solvent: Acetone or dimethylformamide (DMF)

  • Base: Potassium carbonate or sodium hydride

  • Temperature: 65–80°C

  • Time: 12–24 hours

Intramolecular Cyclization

Alternative routes employ α,β-unsaturated esters, such as ethyl 2-chloroacetoacetate, which undergo cyclization in the presence of Lewis acids like aluminum chloride. This method is particularly effective for introducing substituents at the 3-position of the benzofuran ring, a critical feature of the target compound.

Introduction of the Acetamido Group

The acetamido group at the 3-position is introduced via amide coupling or direct aminolysis .

Amide Coupling with Activated Carboxylic Acids

The most reliable method involves reacting 3-aminobenzofuran-2-carboxylate intermediates with 2-(4-methoxyphenoxy)acetyl chloride. As reported in a patent by Degruyter et al., activation of 2-(4-methoxyphenoxy)acetic acid using thionyl chloride or oxalyl chloride generates the corresponding acid chloride, which is then coupled to the amine under inert conditions.

Optimized Parameters:

  • Coupling Agent: EDC/HOBt or DCC

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Yield: 70–85%

Direct Aminolysis of Esters

In cases where the amine is introduced post-cyclization, aminolysis of ethyl esters with hydrazine hydrate has been employed. For instance, refluxing ethyl benzofuran-2-carboxylate with excess hydrazine hydrate in ethanol produces the corresponding carbohydrazide, which is further functionalized.

Functionalization with the Methoxyphenoxy Group

The 4-methoxyphenoxy moiety is incorporated via alkylation or Mitsunobu reactions .

Alkylation of Phenolic Intermediates

A method adapted from VulcanChem involves reacting 4-methoxyphenol with bromoacetyl bromide in the presence of potassium carbonate. This yields 2-(4-methoxyphenoxy)acetyl bromide, which is subsequently used for amide formation.

Reaction Scheme:

4-Methoxyphenol+Bromoacetyl BromideK2CO3,Acetone2-(4-Methoxyphenoxy)acetyl Bromide\text{4-Methoxyphenol} + \text{Bromoacetyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{2-(4-Methoxyphenoxy)acetyl Bromide}

Mitsunobu Reaction for Ether Formation

For higher regioselectivity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been utilized to form the phenoxy ether linkage. This method avoids side products associated with alkylation but requires stringent anhydrous conditions.

Final Esterification and Purification

The ethyl ester group is typically introduced early in the synthesis (e.g., during cyclocondensation). However, post-functionalization esterification may be necessary if protecting groups are used.

Purification Techniques:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients

  • Recrystallization: Ethanol/water mixtures for final product isolation

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)AdvantagesLimitations
CyclocondensationBenzofuran core formation68–85>95Scalable, minimal side productsRequires anhydrous conditions
Amide CouplingAcetamido introduction70–85>98High regioselectivitySensitive to moisture
AlkylationPhenoxy group addition66–7590–95Cost-effective reagentsCompeting elimination reactions

Critical Challenges and Solutions

Regioselectivity in Benzofuran Formation

Unwanted regioisomers may form during cyclocondensation. Using electron-donating groups (e.g., methoxy) at the para position of phenolic precursors enhances selectivity for the 3-substituted benzofuran.

Stability of Intermediates

The 3-aminobenzofuran intermediate is prone to oxidation. Storage under nitrogen and immediate use in subsequent steps mitigates degradation.

Byproduct Formation in Amide Coupling

Excess coupling agents (e.g., EDC) can lead to urea byproducts. Quenching with acetic acid or careful stoichiometric control minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxyphenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate exhibits several biological activities that make it a valuable compound in drug discovery:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The benzofuran moiety is known for its ability to interfere with cell cycle progression and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent .

Therapeutic Applications

The unique structure of this compound allows for various therapeutic applications:

  • Cancer Therapy : Given its anticancer properties, this compound could be developed into a novel chemotherapeutic agent. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.
  • Chronic Inflammatory Diseases : With its anti-inflammatory effects, the compound may be useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Research into dosage and delivery methods will be essential for its development as a therapeutic agent.
  • Infectious Diseases : The antimicrobial activity suggests potential applications in treating bacterial infections, especially those resistant to conventional antibiotics. Formulations that enhance bioavailability and target specific pathogens could be explored.

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its applications:

  • Cell Signaling Pathways : Research indicates that this compound may modulate key signaling pathways involved in cell survival and apoptosis. For instance, it could influence the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .
  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory responses or cancer progression. Identifying these targets will be essential for developing more potent derivatives.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Study ReferenceFocus AreaFindings
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines
Anti-inflammatory EffectsReduction of TNF-alpha levels in murine models
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli

These findings highlight the compound's versatility and potential across various therapeutic domains.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzofuran derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Pharmacological Properties Structural Insights
Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate 2-carboxylate, 3-acetamido with 4-methoxyphenoxy Hypothesized: Antimicrobial, antitumor (inferred) Polar 4-methoxyphenoxy may improve solubility; acetamido supports H-bonding
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 2-acetate, 3-methylsulfinyl, 5-cyclohexyl Antibacterial, antifungal Bulky cyclohexyl group may hinder membrane penetration; sulfinyl enhances electrophilicity
3-Methylsulfinyl benzofuran derivatives Varied 2-ester/ether groups, 3-methylsulfinyl Antiviral, antitumor Sulfinyl group contributes to redox activity and enzyme inhibition
Natural benzofurans (e.g., Amentoflavone) Polyhydroxylated or glycosylated Antioxidant, anti-inflammatory Hydroxyl groups enable radical scavenging and metal chelation

Key Findings:

Substituent Effects on Bioactivity: The 4-methoxyphenoxy group in the target compound likely enhances solubility and target binding compared to hydrophobic groups like cyclohexyl in Ethyl 2-(5-cyclohexyl-...)acetate. This could translate to improved bioavailability in therapeutic applications . Methylsulfinyl substituents in analogues exhibit strong electrophilic character, promoting interactions with nucleophilic residues in enzymes (e.g., kinase inhibition). In contrast, the acetamido group in the target compound may favor hydrogen bonding with biological targets, such as bacterial cell walls or tumor-associated proteins .

Structural Robustness: X-ray crystallography using SHELX software reveals that benzofuran derivatives with rigid substituents (e.g., cyclohexyl) adopt planar conformations, while polar groups (e.g., methoxyphenoxy) introduce torsional flexibility. This flexibility may aid in adapting to diverse binding pockets.

Synthetic vs. Natural Derivatives :

  • Synthetic derivatives like the target compound often prioritize stability and target specificity , whereas natural benzofurans (e.g., amentoflavone) rely on polyhydroxylated structures for broad-spectrum antioxidant effects. The acetamido and carboxylate groups in synthetic variants are less prone to metabolic degradation than hydroxyl groups in natural analogues.

Biological Activity

Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19NO6
  • Molecular Weight : 369.373 g/mol
  • Chemical Structure : The compound features a benzofuran core, an acetamido group, and a methoxyphenoxy substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes that play crucial roles in cancer progression and inflammation.
  • Receptor Modulation : It could interact with cell surface receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Induced apoptosis through the mitochondrial pathway in human leukemia cells.
Showed inhibition of angiogenesis in vitro by reducing vascular endothelial growth factor (VEGF) levels.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may reduce pro-inflammatory cytokines and modulate immune responses.

StudyFindings
Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Inhibited NF-kB activation, leading to decreased expression of inflammatory mediators.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT reduction assays.
    • Results : The compound exhibited selective cytotoxicity towards breast and lung cancer cells, with minimal effects on normal cell lines.
  • Case Study on Inflammation Models :
    • Objective : To assess anti-inflammatory properties in vivo.
    • Methodology : Animal models were used to study the effects on induced inflammation.
    • Results : Significant reduction in paw edema was observed following treatment with the compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic viability of this compound.

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Metabolism : Likely metabolized via hepatic pathways; further studies are needed to elucidate specific metabolic routes.
  • Toxicity Profile : Early toxicological assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Start with benzofuran-2-carboxylic acid derivatives. Pd-catalyzed C-H arylation or cyclization strategies are often employed to construct the benzofuran ring .

Acetamido Group Introduction : React the benzofuran intermediate with 2-(4-methoxyphenoxy)acetic acid via a coupling agent (e.g., EDC/HOBt) or a one-pot transamidation reaction .

Esterification : Use ethanol under acidic or basic conditions to esterify the carboxylic acid group at the 2-position of the benzofuran ring .
Optimization Tips : Employ NaH in THF for deprotonation steps (common in benzofuran functionalization) , and purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H, ¹³C, 2D-COSY/HMBC) to confirm connectivity of the benzofuran core, acetamido group, and ester moiety .
    • Mass Spectrometry (HRMS) for molecular weight validation .
    • IR Spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹ for esters/amides) .
  • Crystallography :
    • Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and intermolecular interactions .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ester and amide groups. Test solubility gradients in ethanol, acetonitrile, or THF for reaction optimization .
  • Stability :
    • Avoid prolonged exposure to moisture or strong bases to prevent ester hydrolysis.
    • Store under inert atmosphere at –20°C for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this benzofuran derivative?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenoxy with other aryloxy groups, vary ester chains) to assess impact on bioactivity .
  • In Vitro Assays : Screen analogs against target enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
  • Key Reference : Similar benzofuran derivatives showed enhanced activity with electron-donating substituents on the aryloxy group .

Q. What strategies are effective in resolving contradictory data between in vitro and in vivo pharmacological studies of this compound?

Methodological Answer:

  • ADME Profiling : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding to explain poor in vivo efficacy .
  • Prodrug Derivatization : Improve bioavailability by masking polar groups (e.g., ester-to-amide conversion) .
  • Formulation Optimization : Use nanoemulsions or liposomal carriers to enhance solubility and tissue penetration .
  • Case Study : Ethyl benzofuran carboxylates often show reduced in vivo activity due to rapid esterase-mediated hydrolysis; substituting ethyl with tert-butyl esters improved stability .

Q. How should researchers address discrepancies between experimental crystallographic data and computational modeling results for this compound?

Methodological Answer:

  • Refinement Checks : Re-analyze X-ray data using SHELXL with updated parameters (e.g., anisotropic displacement, hydrogen bonding constraints) .
  • Complementary Techniques : Validate hydrogen-bonding networks via neutron diffraction or temperature-dependent crystallography .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify steric/electronic mismatches .
  • Example : Discrepancies in benzofuran derivatives’ dihedral angles were resolved by incorporating solvent effects in computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.